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Compound of Interest

Compound Name: Daunorubicin-13C,d3

Cat. No.: B10819151 Get Quote

Daunorubicin-13C,d3: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, as

well as the biological mechanisms of Daunorubicin-13C,d3. This isotopically labeled

compound is a crucial tool in pharmacokinetic and metabolic studies of Daunorubicin, a potent

anthracycline antibiotic used in cancer chemotherapy.

Core Physical and Chemical Properties
Daunorubicin-13C,d3 is a stable isotope-labeled version of Daunorubicin, designed for use as

an internal standard in quantitative analyses such as mass spectrometry. The incorporation of

one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for

precise differentiation from the unlabeled drug.
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Property Value Source(s)

Molecular Formula C₂₆¹³CH₂₆D₃NO₁₀ [1][2]

Molecular Weight 531.5 g/mol [3]

Exact Mass 531.20133120 Da [3]

CAS Number (Unlabeled) 20830-81-3 [3][4]

Appearance Solid [1]

Solubility

Slightly soluble in DMSO.

Soluble in ethanol (~0.5

mg/ml), and dimethyl

formamide (~20 mg/ml). In

PBS (pH 7.2), the solubility is

approximately 10 mg/ml for the

hydrochloride salt.

[1][5]

Melting Point (Unlabeled) 208-209 °C [6]

Storage -20°C [1]

Stability ≥ 4 years at -20°C [1]

Mechanism of Action and Signaling Pathways
The biological activity of Daunorubicin-13C,d3 is identical to that of unlabeled Daunorubicin.

Its primary mechanisms of action involve the disruption of DNA replication and the induction of

programmed cell death (apoptosis) in cancer cells.

DNA Intercalation and Topoisomerase II Inhibition
Daunorubicin intercalates into the DNA double helix, inserting itself between base pairs. This

physical distortion of the DNA structure interferes with the function of DNA and RNA

polymerases.[7][8] Furthermore, Daunorubicin stabilizes the complex formed between DNA and

topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication.[7][8]

[9] By preventing the re-ligation of the DNA strands after they have been cleaved by

topoisomerase II, Daunorubicin leads to the accumulation of double-strand breaks, a

catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[10]
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Mechanism of Topoisomerase II Inhibition by Daunorubicin
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Daunorubicin stabilizes the DNA-Topoisomerase II complex.

Induction of Apoptosis via the Sphingomyelin-Ceramide
Pathway
Daunorubicin is a potent inducer of apoptosis. One of the key signaling cascades it activates is

the sphingomyelin-ceramide pathway.[11][12][13] Daunorubicin stimulates the activity of neutral

sphingomyelinase, an enzyme that hydrolyzes sphingomyelin in the cell membrane to generate

ceramide.[12][13][14] Ceramide acts as a second messenger, initiating a signaling cascade

that can involve the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately leading

to the execution of apoptosis.[1] Some studies also suggest that Daunorubicin can stimulate

ceramide production through the de novo synthesis pathway via activation of ceramide

synthase.[15]
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Daunorubicin-Induced Sphingomyelin-Ceramide Pathway
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Daunorubicin activates the pro-apoptotic ceramide pathway.

Intrinsic and Extrinsic Apoptosis Pathways
Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial-mediated) and

extrinsic (death receptor-mediated) pathways.[16] The intrinsic pathway is often triggered by

DNA damage and involves the release of cytochrome c from the mitochondria, leading to the

activation of caspase-9 and the subsequent caspase cascade. The extrinsic pathway can be

initiated by the upregulation of death receptors like Fas, which, upon ligand binding, activates

caspase-8.[16] Both pathways converge on the activation of executioner caspases, such as

caspase-3, which dismantle the cell. The pro-apoptotic JNK signaling pathway and the pro-

survival PI3K/Akt pathway are also modulated by Daunorubicin, with JNK being activated and

Akt being inactivated, further pushing the cell towards apoptosis.[17]
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Daunorubicin-Induced Apoptosis Pathways
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Daunorubicin triggers both intrinsic and extrinsic apoptosis.

Experimental Protocols
Daunorubicin-13C,d3 is primarily utilized as an internal standard in liquid chromatography-

tandem mass spectrometry (LC-MS/MS) assays for the quantification of Daunorubicin in
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biological matrices.

General LC-MS/MS Quantification Workflow
The following outlines a general workflow for the use of Daunorubicin-13C,d3 as an internal

standard. Specific parameters will require optimization and validation for the particular matrix

and instrumentation used.

General LC-MS/MS Workflow for Daunorubicin Quantification
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Workflow for Daunorubicin quantification using an internal standard.

Representative LC-MS/MS Protocol
1. Sample Preparation:

To 100 µL of biological matrix (e.g., plasma), add a known concentration of Daunorubicin-
13C,d3 solution as the internal standard.

Perform protein precipitation by adding a threefold excess of cold acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is

typical.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Specific precursor-to-product ion transitions for both Daunorubicin and Daunorubicin-
13C,d3 are monitored. The transitions will differ by the mass of the isotopic labels.
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Data Analysis: The concentration of Daunorubicin in the sample is determined by calculating

the peak area ratio of the analyte to the internal standard and comparing this to a calibration

curve prepared with known concentrations of Daunorubicin.

Note on Synthesis: The synthesis of isotopically labeled compounds like Daunorubicin-13C,d3
is a complex process typically involving multiple steps and specialized starting materials. While

detailed protocols are often proprietary, the general approach involves introducing the isotopic

labels at a late stage of the synthesis of an appropriate precursor or through biosynthetic

methods using labeled precursors.[18][19]

Conclusion
Daunorubicin-13C,d3 is an indispensable tool for the accurate quantification of Daunorubicin

in preclinical and clinical research. Its physical and chemical properties are well-characterized,

and its biological activities mirror those of the parent compound. Understanding the intricate

signaling pathways activated by Daunorubicin provides a foundation for the rational design of

combination therapies and the development of strategies to overcome drug resistance. The

experimental protocols outlined in this guide serve as a starting point for researchers

employing this valuable internal standard in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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